1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of two pyrazole rings, each substituted with a methyl group, and connected via a methylene bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the condensation of 1-methyl-1H-pyrazole-5-carbaldehyde with 1-methyl-1H-pyrazole-4-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in a suitable solvent like methanol or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any functional groups present on the pyrazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce halogens, nitro groups, or other functional groups onto the pyrazole rings .
Scientific Research Applications
1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds
Mechanism of Action
The mechanism of action of 1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets may vary based on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor used in the synthesis of the target compound.
1-Methyl-1H-pyrazole-4-amine: Another precursor used in the synthesis.
Uniqueness
1-Methyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is unique due to its dual pyrazole ring structure connected by a methylene bridge. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H13N5 |
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Molecular Weight |
191.23 g/mol |
IUPAC Name |
1-methyl-N-[(2-methylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C9H13N5/c1-13-7-8(5-12-13)10-6-9-3-4-11-14(9)2/h3-5,7,10H,6H2,1-2H3 |
InChI Key |
OGDHGDZROWWLJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)NCC2=CC=NN2C |
Origin of Product |
United States |
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